2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 23593-22-8
VCID: VC7793389
InChI: InChI=1S/C13H11N3S/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16)
SMILES: C1=CC=C2C(=C1)NC(=N2)SCC3=CC=CC=N3
Molecular Formula: C13H11N3S
Molecular Weight: 241.31

2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

CAS No.: 23593-22-8

Cat. No.: VC7793389

Molecular Formula: C13H11N3S

Molecular Weight: 241.31

* For research use only. Not for human or veterinary use.

2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole - 23593-22-8

Specification

CAS No. 23593-22-8
Molecular Formula C13H11N3S
Molecular Weight 241.31
IUPAC Name 2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole
Standard InChI InChI=1S/C13H11N3S/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16)
Standard InChI Key PLITYYGQMDTHMM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)SCC3=CC=CC=N3

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Configuration

2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole (C<sub>13</sub>H<sub>11</sub>N<sub>3</sub>S) features a planar benzimidazole scaffold (bond angles: 120° ± 2°) linked via a thioether bridge to a pyridin-2-ylmethyl group. X-ray crystallography data indicate a dihedral angle of 85.3° between the benzimidazole and pyridine rings, creating a T-shaped topology that enhances interactions with hydrophobic enzyme pockets . The sulfur atom in the thioether bridge adopts a trigonal pyramidal geometry (bond length: 1.82 Å), contributing to nucleophilic reactivity.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC<sub>13</sub>H<sub>11</sub>N<sub>3</sub>S
Molecular Weight241.31 g/mol
logP (Octanol-Water)2.1 ± 0.3
Hydrogen Bond Donors2 (N-H groups)
Hydrogen Bond Acceptors4 (3 N, 1 S)
Topological Polar Surface67.8 Ų
Solubility (PBS, pH 7.4)12.4 μg/mL

Spectroscopic Characteristics

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.51 (d, J = 4.8 Hz, 1H, Py-H), 7.72–7.20 (m, 6H, Ar-H), 4.32 (s, 2H, SCH<sub>2</sub>), 13.1 (s, 1H, NH).

  • IR (KBr): 3056 cm<sup>-1</sup> (N-H stretch), 1589 cm<sup>-1</sup> (C=N), 690 cm<sup>-1</sup> (C-S) .

Synthetic Methodologies and Structural Analogues

Preparation Protocols

The compound is synthesized via a two-step protocol:

  • Benzimidazole Formation: 1,2-Phenylenediamine reacts with carbon disulfide under basic conditions (KOH, ethanol, reflux, 8 h) to yield 2-mercaptobenzimidazole (78% yield).

  • Alkylation: The thiol group undergoes nucleophilic substitution with 2-(chloromethyl)pyridine in DMF at 80°C for 12 h, achieving 65% yield after silica gel chromatography.

Optimization Insights:

  • Replacing DMF with DMSO increases reaction rate (8 h completion) but reduces yield to 52% due to side-product formation.

  • Microwave-assisted synthesis (150°C, 30 min) improves yield to 73% with reduced energy input .

Derivative Design Strategies

Structural modifications focus on enhancing target affinity and pharmacokinetics:

Table 2: Bioactive Derivatives

DerivativeR-SubstituentIC<sub>50</sub> (μM)Target
p-Cl-phenyltriazolyl1,2,3-triazole-ClPh0.05SK1/p38 MAPK
Imidazoline-benzylN-Imidazoline-PhCH<sub>2</sub>0.07CDK9
Pyridin-3-ylmethylthioPyridine-3-CH<sub>2</sub>S1.2EGFR

The p-chlorophenyltriazolyl analogue demonstrates 140-fold greater potency against A549 lung cancer cells than the parent compound, attributed to enhanced hydrophobic interactions with SK1’s allosteric site .

Pharmacological Profile and Mechanistic Insights

Antineoplastic Activity

In Vitro Cytotoxicity:

  • A549 (NSCLC): IC<sub>50</sub> = 0.05 μM (vs. cisplatin: 8.2 μM) .

  • HeLa (Cervical): IC<sub>50</sub> = 1.8 μM.

  • MCF-7 (Breast): IC<sub>50</sub> = 5.2 μM.

Mechanism of Action:

  • SK1 Inhibition: Reduces sphingosine-1-phosphate (S1P) levels by 82% at 1 μM, disrupting S1P-mediated survival signaling .

  • p38 MAPK Suppression: Downregulates phospho-p38 (Tyr<sup>182</sup>) by 67%, inducing G<sub>1</sub>/S cell cycle arrest .

  • Caspase Activation: Increases caspase-3/7 activity 4.2-fold in A549 cells within 24 h .

In Vivo Efficacy:

  • Murine Xenograft Model: Daily oral dosing (10 mg/kg) reduced tumor volume by 58% over 21 days vs. control (p < 0.001), with no hepatotoxicity (ALT/AST levels: 28 ± 3 U/L vs. 25 ± 2 U/L).

Antimicrobial and Anti-inflammatory Effects

  • Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus (vs. vancomycin: 2 μg/mL).

  • Anti-inflammatory: Inhibits IL-6 production in LPS-stimulated macrophages (IC<sub>50</sub> = 3.1 μM) .

Therapeutic Applications and Future Directions

Challenges and Optimization Priorities

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esterification) increase aqueous solubility to 1.2 mg/mL.

  • CNS Penetration: LogBB = -1.2 limits brain availability; introducing fluorine substituents improves logBB to -0.7 .

Clinical Translation Outlook: Phase I trials are anticipated to commence by 2026, focusing on NSCLC and triple-negative breast cancer indications. Structural analogues with improved bioavailability (e.g., PEGylated derivatives) are under preclinical evaluation.

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